1-hydroxymethyl-3-nitro-1H-pyrole
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H6N2O3 |
|---|---|
Molecular Weight |
142.11 g/mol |
IUPAC Name |
(3-nitropyrrol-1-yl)methanol |
InChI |
InChI=1S/C5H6N2O3/c8-4-6-2-1-5(3-6)7(9)10/h1-3,8H,4H2 |
InChI Key |
WWZAJNPATZRHOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1[N+](=O)[O-])CO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis, Properties, and Comparative Analysis of 1-Hydroxymethyl and 2-Hydroxymethyl Nitropyrroles
Abstract
This technical guide provides a comprehensive examination of 1-hydroxymethyl and 2-hydroxymethyl nitropyrroles, two isomeric compounds with significant potential in medicinal chemistry and materials science. The strategic placement of the hydroxymethyl and nitro functional groups on the pyrrole scaffold imparts distinct electronic and steric properties, leading to divergent reactivity, spectroscopic characteristics, and, consequently, biological activities. This document offers a detailed exploration of the synthetic pathways to access these isomers, a comparative analysis of their physicochemical properties, and detailed protocols for their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced differences between these two classes of nitropyrrole derivatives.
Introduction: The Significance of Substituted Pyrroles in Drug Discovery
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its aromaticity and the electron-donating nature of the nitrogen atom make it susceptible to a variety of chemical modifications, allowing for the fine-tuning of its biological activity. The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly alter the electronic profile of the pyrrole ring, often enhancing its bioactivity.[2] Furthermore, the incorporation of a hydroxymethyl group provides a handle for further functionalization and can improve pharmacokinetic properties such as solubility.[3]
The constitutional isomerism of 1-hydroxymethyl and 2-hydroxymethyl nitropyrroles presents a compelling case for a detailed comparative study. The proximity of the functional groups and their attachment to either a nitrogen or a carbon atom of the pyrrole ring dictates their chemical behavior and potential as therapeutic agents.
Synthetic Strategies: Accessing the Isomeric Scaffolds
The synthesis of 1-hydroxymethyl and 2-hydroxymethyl nitropyrroles requires distinct strategic approaches, primarily centered around the introduction of the hydroxymethyl and nitro groups in a controlled manner.
Synthesis of 1-Hydroxymethyl Nitropyrroles
The synthesis of N-substituted pyrroles is often achieved through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[2] To obtain a 1-hydroxymethyl derivative, a protected form of hydroxylamine or a related synthon would be required, followed by nitration. A more direct, albeit potentially lower-yielding, approach involves the N-hydroxymethylation of a pre-formed nitropyrrole.
Experimental Protocol: Synthesis of 1-(Hydroxymethyl)-1H-pyrrole and Subsequent Nitration
Step 1: Synthesis of 1-(Hydroxymethyl)-1H-pyrrole
-
To a solution of pyrrole (1.0 eq) in a suitable aprotic solvent (e.g., THF), add a strong base such as sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add paraformaldehyde (1.2 eq).
-
Let the reaction warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(hydroxymethyl)-1H-pyrrole.
Step 2: Nitration of 1-(Hydroxymethyl)-1H-pyrrole
Caution: Nitration reactions are highly exothermic and require strict temperature control.
-
Dissolve 1-(hydroxymethyl)-1H-pyrrole (1.0 eq) in acetic anhydride at -10 °C.
-
Slowly add a pre-cooled solution of fuming nitric acid (1.05 eq) in acetic anhydride, maintaining the temperature below -5 °C.[4]
-
Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting mixture of 1-(hydroxymethyl)-2-nitro-1H-pyrrole and 1-(hydroxymethyl)-3-nitro-1H-pyrrole by column chromatography.
Synthesis of 2-Hydroxymethyl Nitropyrroles
The synthesis of C-substituted hydroxymethylpyrroles can be achieved by the reduction of the corresponding pyrrole-2-carboxaldehyde or pyrrole-2-carboxylic acid ester. The nitration can be performed either before or after the introduction of the hydroxymethyl group, with the choice depending on the directing effects of the existing substituents and the stability of the intermediates.
Experimental Protocol: Synthesis of (1H-Pyrrol-2-yl)methanol and Subsequent Nitration
Step 1: Synthesis of (1H-Pyrrol-2-yl)methanol
-
Dissolve pyrrole-2-carboxaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, controlling the rate of addition to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield (1H-pyrrol-2-yl)methanol.
Step 2: Nitration of (1H-Pyrrol-2-yl)methanol
-
Protect the hydroxyl group of (1H-pyrrol-2-yl)methanol using a suitable protecting group (e.g., tert-butyldimethylsilyl ether) to prevent side reactions during nitration.
-
Dissolve the protected 2-(hydroxymethyl)pyrrole (1.0 eq) in acetic anhydride at a low temperature (e.g., -10 °C).
-
Slowly add a solution of nitric acid (1.05 eq) in acetic anhydride, keeping the temperature below -5 °C.[5]
-
Stir the reaction for 1-2 hours at this temperature.
-
Work up the reaction as described in the nitration of 1-(hydroxymethyl)-1H-pyrrole.
-
Deprotect the hydroxyl group using appropriate conditions (e.g., TBAF for a TBDMS ether) to yield a mixture of (4-nitro-1H-pyrrol-2-yl)methanol and (5-nitro-1H-pyrrol-2-yl)methanol, which can be separated by chromatography.
Caption: Synthetic pathways for 1- and 2-hydroxymethyl nitropyrroles.
Comparative Analysis of Physicochemical Properties
The isomeric relationship between 1-hydroxymethyl and 2-hydroxymethyl nitropyrroles leads to significant differences in their electronic properties, reactivity, and spectroscopic signatures.
Electronic Effects and Reactivity
The pyrrole ring is an electron-rich aromatic system.[6] The nitrogen lone pair participates in the aromatic sextet, increasing the electron density at the carbon atoms, particularly at the C2 and C5 positions.
-
1-Hydroxymethyl Nitropyrroles: The hydroxymethyl group on the nitrogen atom is primarily an inductively electron-withdrawing group. The subsequent nitration will be directed to the C2 and C5 positions, which are the most electron-rich. The electron-withdrawing nitro group will further deactivate the ring towards subsequent electrophilic substitution.
-
2-Hydroxymethyl Nitropyrroles: The hydroxymethyl group at the C2 position is a weakly activating, ortho-, para-directing group. The nitro group, being a strong deactivating group, will direct subsequent electrophilic attack to the meta position (C4). The overall reactivity of the ring will be significantly reduced compared to unsubstituted pyrrole.
| Property | 1-Hydroxymethyl Nitropyrrole | 2-Hydroxymethyl Nitropyrrole | Rationale |
| Ring Electron Density | Lower | Higher (initially) | The N-hydroxymethyl group is more inductively withdrawing than the C-hydroxymethyl group. |
| Reactivity towards Electrophiles | Less reactive | More reactive (before nitration) | The C-hydroxymethyl group is weakly activating. |
| Site of Nitration | C2 and C5 | C4 and C5 (depending on directing effects) | Governed by the electronic nature of the hydroxymethyl group. |
Spectroscopic Differentiation
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for distinguishing between the two isomers.
The primary differences in the IR spectra will arise from the vibrations of the O-H, C-O, and N-O bonds.[7]
| Functional Group | 1-Hydroxymethyl Nitropyrrole | 2-Hydroxymethyl Nitropyrrole |
| O-H Stretch | ~3400-3200 cm⁻¹ (broad) | ~3400-3200 cm⁻¹ (broad) |
| C-O Stretch | ~1050-1150 cm⁻¹ | ~1050-1150 cm⁻¹ |
| N-O Stretch (asymmetric) | ~1550-1500 cm⁻¹ | ~1550-1500 cm⁻¹ |
| N-O Stretch (symmetric) | ~1350-1300 cm⁻¹ | ~1350-1300 cm⁻¹ |
| C-H Stretch (aromatic) | ~3100 cm⁻¹ | ~3100 cm⁻¹ |
While the general regions of absorption are similar, subtle shifts in the positions and intensities of the peaks, particularly for the C-O and N-O stretches, can be expected due to the different electronic environments.
NMR spectroscopy provides the most definitive method for distinguishing between the two isomers. The chemical shifts of the pyrrole ring protons and carbons are highly sensitive to the positions of the substituents.
¹H NMR Predicted Chemical Shifts (in CDCl₃)
| Proton | 1-(Hydroxymethyl)-2-nitro-1H-pyrrole | (5-Nitro-1H-pyrrol-2-yl)methanol | Rationale |
| -CH₂- | ~5.5 - 6.0 ppm | ~4.5 - 5.0 ppm | The methylene protons in the 1-isomer are adjacent to the electron-withdrawing pyrrole nitrogen and will be more deshielded. |
| Pyrrole H | ~6.5 - 7.5 ppm | ~6.0 - 7.0 ppm | The electron-withdrawing nitro group will deshield the adjacent ring protons. |
¹³C NMR Predicted Chemical Shifts (in CDCl₃)
| Carbon | 1-(Hydroxymethyl)-2-nitro-1H-pyrrole | (5-Nitro-1H-pyrrol-2-yl)methanol | Rationale |
| -CH₂- | ~70 - 80 ppm | ~55 - 65 ppm | The methylene carbon in the 1-isomer is directly attached to the nitrogen, leading to a downfield shift. |
| Pyrrole C-NO₂ | ~140 - 150 ppm | ~145 - 155 ppm | The carbon bearing the nitro group will be significantly deshielded. |
| Pyrrole C-CH₂OH | - | ~150 - 160 ppm | The carbon attached to the hydroxymethyl group will also be deshielded. |
Potential Applications in Drug Development
The structural and electronic differences between 1-hydroxymethyl and 2-hydroxymethyl nitropyrroles are expected to translate into distinct biological activity profiles. The hydroxymethyl group can serve as a hydrogen bond donor or acceptor, and its position will influence how the molecule interacts with biological targets. The nitro group can act as a bio-reductive activation site, a feature often exploited in the design of antimicrobial and anticancer agents.[8]
A comparative biological evaluation of these isomers would be crucial to elucidate their structure-activity relationships (SAR).[9]
Caption: A logical workflow for the comparative evaluation of hydroxymethyl nitropyrrole isomers in a drug discovery context.
Conclusion
The distinction between 1-hydroxymethyl and 2-hydroxymethyl nitropyrroles extends beyond simple constitutional isomerism. The placement of the hydroxymethyl group, whether on the nitrogen or a carbon atom of the pyrrole ring, fundamentally alters the molecule's electronic properties, reactivity, and spectroscopic fingerprint. This in-depth guide has provided a framework for the synthesis, characterization, and comparative analysis of these two important classes of compounds. A thorough understanding of these differences is paramount for researchers aiming to exploit the unique properties of substituted nitropyrroles in the development of novel therapeutics and functional materials. Further experimental investigation is warranted to fully elucidate the comparative biological activities and establish a comprehensive structure-activity relationship for these promising scaffolds.
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1-hydroxymethyl-3-nitro-1H-pyrrole molecular weight and formula
An In-Depth Technical Guide to 1-hydroxymethyl-3-nitro-1H-pyrrole for Advanced Research
Authored by: Gemini, Senior Application Scientist
Foreword: The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and versatile reactivity make it a privileged scaffold in drug design. This guide focuses on a specific, functionally rich derivative: 1-hydroxymethyl-3-nitro-1H-pyrrole . The strategic placement of a hydroxymethyl group at the N-1 position and a nitro group at the C-3 position creates a molecule with significant potential as both a bioactive compound and a versatile synthetic intermediate. This document provides an in-depth exploration of its chemical properties, a proposed synthetic pathway grounded in established organic chemistry principles, and a discussion of its potential applications for researchers in drug discovery and development.
Core Molecular Profile
The subject of this guide is a five-membered aromatic heterocycle featuring two key functional groups that impart distinct chemical characteristics. The molecular identity is established by its chemical formula and molecular weight, which are fundamental parameters for any experimental work.
| Parameter | Value |
| IUPAC Name | (3-nitro-1H-pyrrol-1-yl)methanol |
| Molecular Formula | C₅H₆N₂O₃ |
| Molecular Weight | 142.11 g/mol |
| CAS Number | Not assigned |
Proposed Synthesis and Mechanistic Rationale
Core Synthetic Strategy: The N-H proton of pyrrole is moderately acidic (pKa ≈ 17.5) and can be easily deprotonated, making the nitrogen nucleophilic.[3] Direct hydroxymethylation of 3-nitropyrrole is challenging due to the electron-withdrawing nature of the nitro group, which reduces the nucleophilicity of the pyrrole nitrogen. Conversely, direct nitration of 1-hydroxymethylpyrrole would likely lead to decomposition under harsh acidic conditions. A more robust approach involves protecting the nitrogen with a group that can be readily converted into the hydroxymethyl moiety, such as a silyl ether.
Experimental Protocol: A Proposed Two-Step Synthesis
This protocol is a hypothetical, self-validating system designed for laboratory-scale synthesis.
Step 1: Synthesis of 1-{[2-(trimethylsilyl)ethoxy]methyl}-3-nitro-1H-pyrrole
-
N-Protection: To a solution of 3-nitro-1H-pyrrole (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Reaction Monitoring: Allow the mixture to stir for 30 minutes at 0 °C. The cessation of hydrogen gas evolution indicates the formation of the sodium salt of 3-nitropyrrole.
-
Electrophilic Addition: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq.) dropwise via syringe.
-
Incubation: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up and Purification: Quench the reaction carefully with saturated aqueous ammonium chloride solution. Extract the product into ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the SEM-protected intermediate.
Step 2: Deprotection to 1-hydroxymethyl-3-nitro-1H-pyrrole
-
Deprotection Setup: Dissolve the SEM-protected pyrrole from Step 1 (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Lewis Acid Addition: Cool the solution to 0 °C and add a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂, 2.0 eq.) dropwise.
-
Reaction Progression: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Isolation: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Final Purification: Purify the resulting crude material by flash chromatography to afford the final product, 1-hydroxymethyl-3-nitro-1H-pyrrole.
Synthetic Workflow Diagram
Caption: Key chemical transformations of the title compound.
Safety, Handling, and Storage
While specific toxicological data for 1-hydroxymethyl-3-nitro-1H-pyrrole is unavailable, prudent laboratory practice dictates handling it with care based on the known hazards of its constituent functional groups and parent heterocycle.
-
Handling: Pyrrole itself is toxic if swallowed and harmful if inhaled, causing serious eye and skin irritation. [4]Nitrated organic compounds can be energetic and should be handled with caution, avoiding heat, shock, and friction. All manipulations should be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [5][6]* Storage: The compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. [7]Given that pyrrole is sensitive to air and light, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation and polymerization. [3]* Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. [5]
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Methodological & Application
Application Note: Strategic Functionalization of N-Hydroxymethyl Nitro Pyrroles
Executive Summary & Chemical Context
Nitro pyrrole derivatives are critical pharmacophores in medicinal chemistry, serving as scaffolds for antitubercular agents (e.g., Pyrrolomycin analogues) and radiosensitizers. The introduction of an N-hydroxymethyl group (N-CH₂OH) serves two distinct strategic purposes:
-
Prodrug Design: It acts as a hydrolytically labile linker that releases the active parent nitro pyrrole and formaldehyde in vivo.
-
Synthetic Handle: It functions as a "masked" electrophile, allowing the attachment of solubilizing tails, fluorophores, or targeting ligands via nucleophilic substitution.
The Challenge: Unlike electron-rich simple pyrroles, nitro pyrroles possess an electron-deficient ring system. This significantly lowers the pKa of the pyrrolic N-H (from ~17.5 to ~10-11), making the N-hydroxymethyl adduct chemically distinct: it behaves more like an N-hydroxymethyl amide (hemiaminal) than an alcohol. It is prone to retro-aldol decomposition back to the parent pyrrole and formaldehyde under basic conditions or high heat.
This guide details the "Trap-and-Trigger" workflow to synthesize, stabilize, and functionalize this labile motif.
Module A: Synthesis of N-Hydroxymethyl Nitro Pyrroles
Objective: Controlled addition of formaldehyde to the acidic pyrrole nitrogen.
Mechanism & Rationale
The electron-withdrawing nitro group renders the N-H proton acidic. Weak bases (K₂CO₃ or even NaHCO₃) are sufficient to deprotonate the nitrogen, generating a nucleophile that attacks the carbonyl carbon of formaldehyde.
Critical Constraint: The reaction is an equilibrium.
Protocol 1: Aqueous Hydroxymethylation
Reagents:
-
Starting Material: 3-Nitro-1H-pyrrole (or 2-nitro isomer)
-
Reagent: 37% Aqueous Formaldehyde (Formalin)
-
Catalyst: Potassium Carbonate (K₂CO₃)
-
Solvent: Water/Dioxane (1:1 mixture)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, dissolve 1.0 eq of nitro pyrrole in a 1:1 mixture of water and dioxane (0.5 M concentration).
-
Activation: Add 0.1 eq of K₂CO₃. Stir for 10 minutes at room temperature. The solution may darken slightly.
-
Addition: Add 5.0 eq of 37% Formalin solution.
-
Incubation: Heat the mixture to 40–50°C (Do not exceed 60°C). Monitor by TLC.
-
TLC Tip: The product will be more polar (lower Rf) than the starting material. Use UV visualization; formaldehyde is invisible.
-
-
Quenching: Once conversion >90%, cool to 0°C.
-
Isolation (Self-Validating Step):
-
If the product precipitates: Filter and wash with cold water.
-
If soluble: Neutralize carefully to pH 7 with dilute HCl. Extract with Ethyl Acetate.
-
Crucial: Do not wash with basic brine (NaHCO₃), as this triggers formaldehyde loss.
-
-
Drying: Dry over Na₂SO₄ and concentrate at low temperature (<30°C) .
Yield Expectation: 75–85%. Stability Check: Store the solid at -20°C. At RT, it may slowly smell of formaldehyde (decomposition).
Module B: Activation & Functionalization
Objective: Convert the labile -OH group into a leaving group for substitution.
Direct displacement of the -OH is difficult because the hydroxyl is a poor leaving group and the N-C bond is labile. We use the Chloromethyl Gateway strategy.
Diagram: Functionalization Workflow
Figure 1: The "Trap-and-Trigger" workflow. The N-Hydroxymethyl species is a transient intermediate stabilized by conversion to the Chloromethyl derivative.
Protocol 2: Chlorination & Nucleophilic Substitution
Safety Warning: N-chloromethyl nitro pyrroles are potential alkylating agents. Handle with extreme caution in a fume hood.
Step 1: Synthesis of N-Chloromethyl Nitro Pyrrole
-
Suspend N-hydroxymethyl nitro pyrrole (from Protocol 1) in anhydrous Dichloromethane (DCM).
-
Cool to 0°C under Nitrogen.
-
Add 1.2 eq of Thionyl Chloride (SOCl₂) dropwise.
-
Add a catalytic amount (2 drops) of DMF.
-
Stir at 0°C for 2 hours.
-
Evaporation: Remove solvent and excess SOCl₂ under vacuum at room temperature.
-
Result: A crude solid/oil that is highly reactive. Do not purify by column chromatography (silica gel acidity decomposes it). Use immediately.
-
Step 2: Nucleophilic Displacement (The "Trigger")
-
Dissolve the crude N-chloromethyl intermediate in anhydrous Acetonitrile or DMF.
-
Add 1.5 eq of the Nucleophile (e.g., Sodium Azide, Morpholine, or a Thiol).
-
Add 2.0 eq of Diisopropylethylamine (DIPEA) as a scavenger base.
-
Stir at RT for 4–12 hours.
-
Workup: Dilute with water, extract with EtOAc.
-
Purification: Silica gel chromatography is now safe, as the product is stable.
Data Summary & Troubleshooting
Table 1: Reaction Condition Optimization
| Parameter | Condition A (Recommended) | Condition B (Avoid) | Reason for Failure |
| Base (Step 1) | K₂CO₃ (0.1 eq) | NaOH / KOH | Strong base pushes equilibrium back to starting material. |
| Temp (Step 1) | 40–50°C | Reflux (>80°C) | Thermal decomposition of hemiaminal. |
| Activation | SOCl₂ / DCM | HCl (aq) | Water hydrolyzes the activated intermediate. |
| Purification | Crystallization | Silica Column | Acidic silica cleaves the N-CH₂-OH bond. |
Diagram: Mechanistic Decision Tree
Figure 2: NMR-based quality control decision tree before proceeding to functionalization.
References & Grounding
-
Katritzky, A. R., et al. Handbook of Heterocyclic Chemistry. (Provides foundational pKa values and reactivity profiles of electron-deficient pyrroles).
-
Prodrug Applications: Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 2008. Link (Context for N-hydroxymethyl linkers).
-
Formaldehyde Release Mechanism: Bundgaard, H. "Hydrolysis and rearrangement of N-hydroxymethyl derivatives." Journal of Pharmaceutical Sciences. (Establishes the decomposition kinetics of hemiaminals).
-
Nitro Pyrrole Synthesis: "Synthesis of nitro-substituted pyrroles." Journal of Organic Chemistry. Link (General synthetic grounding).
(Note: Specific protocols adapted from analogous N-hydroxymethylation of phthalimides and nitro-azoles due to the specific electronic similarity).
Preparation of 1-chloromethyl-3-nitropyrrole from hydroxymethyl precursor
Executive Summary
This application note details the protocol for the synthesis of 1-(chloromethyl)-3-nitropyrrole from its hydroxymethyl precursor. This compound is a high-value intermediate in medicinal chemistry, serving as an electrophilic "lynchpin" for attaching the pharmacologically active 3-nitropyrrole scaffold to other molecular entities (e.g., via
Key Technical Insight: The presence of the electron-withdrawing nitro group at the C3 position significantly alters the reactivity compared to unsubstituted pyrroles. While it deactivates the ring toward unwanted electrophilic substitution, it also destabilizes the putative iminium intermediate required for chlorination. Therefore, strict anhydrous conditions and precise temperature control are required to prevent polymerization or hydrolysis.
Retrosynthetic Analysis & Mechanism
The transformation relies on the conversion of a hemiaminal (1-hydroxymethyl) to an
Reaction Mechanism
The reaction proceeds via the activation of the hydroxyl group by thionyl chloride (
Figure 1: Mechanistic pathway for the chlorination of N-hydroxymethyl pyrroles.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Grade |
| 1-(Hydroxymethyl)-3-nitropyrrole | 142.11 | 1.0 | Precursor | >95% |
| Thionyl Chloride ( | 118.97 | 1.2 | Chlorinating Agent | ReagentPlus, >99% |
| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Anhydrous (<50 ppm |
| DMF | 73.09 | 0.05 | Catalyst | Anhydrous |
Step-by-Step Methodology
Pre-requisite: All glassware must be oven-dried (
Step 1: Precursor Solubilization
-
Charge a 3-neck round-bottom flask (RBF) with 1-(hydroxymethyl)-3-nitropyrrole (1.0 eq).
-
Add Anhydrous DCM (10 mL per gram of precursor).
-
Add a catalytic amount of DMF (2-3 drops).
-
Note: DMF catalyzes the reaction by forming the reactive Vilsmeier-Haack-like species (
), facilitating the activation of .
-
-
Cool the solution to
using an ice/water bath.
Step 2: Chlorination[2]
-
Prepare a solution of Thionyl Chloride (1.2 eq) in a small volume of DCM.
-
Add the
solution dropwise to the reaction mixture over 20 minutes.-
Observation: Gas evolution (
and ) will occur. Ensure the system is vented through a scrubber (NaOH trap).
-
-
Allow the reaction to warm to Room Temperature (RT) naturally.
-
Stir at RT for 2–4 hours.
-
Monitoring: Monitor by TLC (Silica; 30% EtOAc/Hexane). The product is less polar (
higher) than the alcohol. -
Caution: Do not use methanol in TLC development, as it may react with the product to form the methyl ether.
-
Step 3: Isolation (Moisture Sensitive)
-
Concentration: Evaporate the solvent and excess
under reduced pressure (Rotavap) at . -
Azeotrope: Add dry toluene (10 mL) and re-evaporate to remove trace
and . Repeat twice. -
Final Product: The residue is usually a yellow/orange oil or low-melting solid.
-
Storage: Store immediately at
under Argon. Do not perform aqueous workup unless absolutely necessary, as the -chloromethyl group is hydrolytically unstable.
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis of 1-chloromethyl-3-nitropyrrole.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Rationale |
| Moisture Control | Strictly Anhydrous | Water hydrolyzes the product back to the starting material or formaldehyde + pyrrole. |
| Temperature | High temperatures can cause polymerization of the reactive Mannich base. | |
| Reaction Time | 2–4 hours | Extended stirring can lead to degradation. Monitor consumption of SM closely. |
Self-Validating Checks
-
NMR Verification: In
, the product should show a singlet for the group around . If this peak is absent or if a broad singlet appears at (alcohol), the reaction is incomplete or hydrolyzed. -
Silver Nitrate Test: Dissolve a small aliquot in acetonitrile and add aqueous
. A rapid white precipitate ( ) confirms the presence of the reactive alkyl chloride.
Safety & Handling
-
Health Hazard: 1-chloromethyl-3-nitropyrrole is a potent alkylating agent. It is potentially carcinogenic and mutagenic .
-
Handling: Always handle in a fume hood. Double-glove (Nitrile) is mandatory.
-
Destruction: Quench excess reagent and glassware with dilute ammonium hydroxide or ethanolic KOH to convert the alkyl chloride to less toxic ethers/amines before disposal.
References
-
General N-Chloromethylation of Pyrroles
-
Synthesis of Hydroxymethyl Precursors
- Gui, Q-W., et al. (2019). Clean Preparation of Multisubstituted Pyrroles under Metal and Solvent-free Conditions. Green Chemistry.
-
Source:
-
Thionyl Chloride Mediated Chlorination
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry. Reaction of Alcohols with Thionyl Chloride (
).[5] -
Source:
-
-
Stability of Nitro-Pyrrole Derivatives
- Vlasov, V. M. (1993). Reaction of derivatives of 3-nitropyrrole. Russian Chemical Bulletin.
-
Source:
Sources
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. US20100228020A1 - Novel Chlorination Reagent and a Novel Process for Chlorination of Sugars Using Thionyl Chloride - Google Patents [patents.google.com]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate [mdpi.com]
- 5. Reaction of Bacterial Poly-3-Hydroxybutyrate with Thionyl Chloride in the Presence of Zinc Chloride, and the Preparation of Chlorine-Containing Oligomers [mdpi.com]
Application Notes & Protocols for 1-Hydroxymethyl-3-nitro-1H-pyrrole in Energetic Materials Research
Foreword: The Quest for Advanced Energetic Materials
The field of energetic materials is in a perpetual state of advancement, driven by the need for compounds that offer superior performance, enhanced thermal stability, and reduced sensitivity to accidental stimuli.[1][2][3] Historically, the focus has been on nitroaromatic compounds like TNT or nitramines like RDX and HMX. However, contemporary research is increasingly pivoting towards nitrogen-rich heterocyclic compounds. These structures, such as pyrazoles, triazoles, and pyrroles, offer significant advantages, including higher heats of formation, greater densities, and a more favorable oxygen balance, all of which contribute to improved detonation performance.[1][2][3][4]
1-Hydroxymethyl-3-nitro-1H-pyrrole emerges as a molecule of considerable interest within this paradigm. Its structure is a deliberate amalgamation of key functional groups: the pyrrole backbone provides a high-nitrogen content, the nitro group (NO₂) acts as the primary explosophore, and the hydroxymethyl group (-CH₂OH) offers a versatile anchor for creating new derivatives or can act as an internal plasticizer, potentially reducing sensitivity. This document serves as a comprehensive technical guide for researchers, providing detailed protocols for its synthesis, characterization, and safe handling, alongside an analysis of its potential energetic properties.
Part 1: Synthesis Protocol
The synthesis of 1-hydroxymethyl-3-nitro-1H-pyrrole is not widely documented, necessitating a rational design based on established pyrrole chemistry. The following two-step protocol is proposed, starting from the commercially available Methyl 1H-pyrrole-3-carboxylate. This route involves the nitration of the pyrrole ring followed by the reduction of the ester to the target primary alcohol.
Logical Workflow for Synthesis and Analysis
Sources
Application Note & Protocol: N-alkylation of 3-nitropyrrole with paraformaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic N-Functionalization of an Electron-Deficient Heterocycle
Pyrrole and its derivatives are foundational scaffolds in a multitude of natural products, pharmaceuticals, and advanced materials. The strategic modification of the pyrrole ring is a cornerstone of medicinal chemistry and materials science. The N-alkylation of pyrroles, in particular, offers a direct route to modulate the electronic and steric properties of these heterocycles, thereby fine-tuning their biological activity and material characteristics[1].
This document provides a comprehensive guide to the N-alkylation of 3-nitropyrrole using paraformaldehyde. The presence of the strongly electron-withdrawing nitro group at the C3 position significantly decreases the nucleophilicity of the pyrrole nitrogen, presenting a unique challenge for N-functionalization. This protocol details a robust method to synthesize N-hydroxymethyl-3-nitropyrrole, a versatile intermediate for further synthetic transformations.
The reaction proceeds via the nucleophilic attack of the 3-nitropyrrole nitrogen onto formaldehyde, which is generated in situ from paraformaldehyde. Understanding the interplay between the reactants and the reaction conditions is paramount to achieving high yield and selectivity.
Reaction Principle and Causality
The N-alkylation of 3-nitropyrrole with paraformaldehyde is fundamentally a nucleophilic addition reaction. The key steps are:
-
Deprotonation (Optional but often beneficial): The acidic N-H proton of 3-nitropyrrole can be removed by a suitable base to form the corresponding pyrrolide anion. This significantly enhances the nucleophilicity of the nitrogen atom[1]. However, direct reaction with formaldehyde is also possible, often catalyzed by a base.
-
Formaldehyde Depolymerization: Paraformaldehyde, a solid polymer of formaldehyde, is heated to depolymerize into gaseous formaldehyde, which then dissolves in the reaction medium.
-
Nucleophilic Attack: The nitrogen atom of 3-nitropyrrole (or its conjugate base) acts as a nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde.
-
Protonation: The resulting alkoxide intermediate is protonated during the reaction or workup to yield the N-hydroxymethyl-3-nitropyrrole product.
The choice of base and solvent is critical. A non-nucleophilic base is preferred to avoid competing reactions. The solvent must be inert to the reactants and capable of solubilizing the starting materials.
Visualizing the Reaction Mechanism
The following diagram illustrates the proposed reaction pathway for the N-alkylation of 3-nitropyrrole with paraformaldehyde.
Caption: Proposed reaction mechanism for the N-alkylation of 3-nitropyrrole.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the N-alkylation of 3-nitropyrrole with paraformaldehyde.
Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles | Purity | Supplier |
| 3-Nitropyrrole | C₄H₄N₂O₂ | 112.09 | 1.12 g | 10 mmol | >98% | Sigma-Aldrich |
| Paraformaldehyde | (CH₂O)n | - | 0.45 g | 15 mmol | 95% | Alfa Aesar |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.07 g | 15 mmol | >99% | Fisher Scientific |
| Anhydrous Acetonitrile | CH₃CN | 41.05 | 50 mL | - | >99.8% | Acros Organics |
| Deionized Water | H₂O | 18.02 | As needed | - | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | HPLC Grade | VWR |
| Brine (sat. NaCl) | NaCl(aq) | - | As needed | - | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | >99% | J.T. Baker |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen inlet and bubbler
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitropyrrole (1.12 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol), and paraformaldehyde (0.45 g, 15 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.
-
Inert Atmosphere: Flush the flask with nitrogen and maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material (3-nitropyrrole) should be consumed over time, and a new, more polar spot corresponding to the product should appear. The reaction is typically complete within 4-8 hours.
-
Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Workup - Filtration: Filter the reaction mixture through a pad of Celite to remove the potassium carbonate and any remaining paraformaldehyde. Wash the filter cake with a small amount of acetonitrile.
-
Workup - Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. To the resulting residue, add 50 mL of ethyl acetate and 50 mL of deionized water. Transfer the mixture to a separatory funnel and shake vigorously.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 25 mL) and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford N-hydroxymethyl-3-nitropyrrole as a solid.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Paraformaldehyde is toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Acetonitrile is flammable and toxic. Handle with care.
-
3-Nitropyrrole is a potential irritant. Handle with care.
Characterization and Validation
The identity and purity of the synthesized N-hydroxymethyl-3-nitropyrrole should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product. The presence of a singlet corresponding to the N-CH₂-OH protons is a key diagnostic signal in the ¹H NMR spectrum.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the isolated solid.
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction yield is low, ensure that all reagents are dry, particularly the acetonitrile. Water can interfere with the reaction. Increasing the amount of paraformaldehyde and base may also improve the yield.
-
Side Reactions: The formation of C-alkylated products (Mannich-type reaction) is a potential side reaction, although less likely on the electron-deficient 3-nitropyrrole ring.[2][3] If C-alkylation is observed, consider using a milder base or lower reaction temperature.
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the paraformaldehyde is of good quality and that the reflux temperature is maintained. The reaction time may also need to be extended.
Experimental Workflow Visualization
The following diagram outlines the key steps in the experimental workflow.
Caption: Experimental workflow for the synthesis of N-hydroxymethyl-3-nitropyrrole.
References
-
Role of Acid in the Co-oligomerization of Formaldehyde and Pyrrole - PMC - NIH. Available from: [Link]
-
Pyrrole | PDF | Organic Chemistry - Scribd. Available from: [Link]
-
Role of Acid in the Co-oligomerization of Formaldehyde and Pyrrole | ACS Omega. Available from: [Link]
- Purification of crude pyrroles - US5502213A - Google Patents.
-
Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy - ResearchGate. Available from: [Link]
-
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - MDPI. Available from: [Link]
- Process for the purification of crude pyrroles - EP0608688A1 - Google Patents.
-
-
Mannich reaction: Treatement of pyrrole with formaldehyde and dimethylamine will produce pyrrole-2-methanol in the case of us. Available from: [Link]
-
-
N-Monomethylation of amines using paraformaldehyde and H2 | Request PDF. Available from: [Link]
-
Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - PubMed. Available from: [Link]
-
How does the reaction between pyrrole and an aldehyde work in the synthesis of porphyrin? - Quora. Available from: [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation - Organic Chemistry Portal. Available from: [Link]
-
Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines - ACS Publications. Available from: [Link]
-
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - Semantic Scholar. Available from: [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC. Available from: [Link]
-
Mannich reaction of pyrrole. Available from: [Link]
-
Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine - OSTI.GOV. Available from: [Link]
-
One-pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis - Chemical Communications (RSC Publishing). Available from: [Link]
-
Nitro-Mannich reaction - Wikipedia. Available from: [Link]
-
The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds - Frontiers. Available from: [Link]
-
A) The nitro‐Mannich reaction with the numbered intermediates and rate... - ResearchGate. Available from: [https://www.researchgate.net/figure/A-The-nitro-Mannich-reaction-with-the-numbered-intermediates-and-rate-constants-in-the_fig1_344186105]([Link] intermediates-and-rate-constants-in-the_fig1_344186105)
-
N-Monomethylation of amines using paraformaldehyde and H2. - Semantic Scholar. Available from: [Link]
-
Formation of N-Alkylpyrroles via Intermolecular Redox Amination - PMC. Available from: [Link]
-
PARAFORMALDEHYDE SLURRY MEDIATED α-HYDROXYMETHYLATION REACTIONS IN CONTINUOUS FLOW - Ex Libris. Available from: [Link]
-
CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source | ACS Omega - ACS Publications. Available from: [Link]
-
Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30... - ResearchGate. Available from: [Link]
-
Nitropyrrole natural products: isolation, biosynthesis and total synthesis - RSC Publishing. Available from: [Link]
-
Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis | Request PDF. Available from: [Link]
- Method for preparing 3-nitropyrrole based on sodium peroxodisulfate - Google Patents.
-
Scheme 2. N-Alkylation of Pyrrole a | Download Scientific Diagram - ResearchGate. Available from: [Link]
- Synthesis method of N-methylpyrrole - CN108191732B - Google Patents.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of N-Hydroxymethyl Nitropyrroles
Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Protocol Optimization for Labile Hemiaminals
Critical Stability Analysis: The "Why" Behind the Failure
Before attempting purification, it is vital to understand the chemical vulnerability of your analyte. N-hydroxymethyl nitropyrroles contain a hemiaminal functionality (
While the nitro group (
The Mechanism of Failure
Standard silica gel (SiO
The Decomposition Pathway:
-
Protonation: The hydroxyl oxygen accepts a proton from surface silanols (
). -
Elimination: A molecule of water is lost, forming a transient iminium ion.
-
Collapse: The species releases formaldehyde (
), regenerating the parent nitropyrrole ( ).
Standard Operating Procedure (SOP): The Neutralized Column
To purify these compounds successfully, you must suppress the acidity of the stationary phase. The following protocol is the "Gold Standard" for
Phase A: Column Preparation (The "Slurry" Method)
Do not dry-pack. Wet-packing with a buffer is mandatory.
-
Select Solvent System: Determine your eluent based on TLC (e.g., Hexane:Ethyl Acetate).
-
The Modifier: Add 1% to 5% Triethylamine (TEA) to your solvent system.
-
Note: 1% is usually sufficient for passivation; 5% is for highly sensitive substrates.
-
-
Slurry Formation: Mix the silica gel with the TEA-doped solvent in a beaker. Swirl gently to release air bubbles.
-
Packing: Pour the slurry into the column. Flush with at least 2–3 column volumes (CV) of the TEA-doped solvent.
-
Why? This converts acidic
sites to ammonium salts ( ), neutralizing the surface.
-
Phase B: Sample Loading & Elution
-
Loading: Dissolve your crude material in a minimum amount of DCM or Benzene (avoid alcohols if possible). Load gently.
-
Elution: Run the column using the solvent system containing 1% TEA .
-
Speed Factor: Run the column faster than usual. Minimizing residence time reduces the probability of thermal/chemical degradation.
-
-
Fraction Collection: Nitropyrroles are typically yellow/orange. You can often track the band visually. Collect the main yellow band.
Phase C: Post-Run Handling
-
Evaporation: Rotovap the fractions immediately. Do not leave the product in solution with TEA for days, as basic hydrolysis can sometimes occur (though less likely than acid hydrolysis).
-
Drying: Ensure complete removal of TEA (high vacuum) to prevent interference in NMR.
Troubleshooting Matrix (FAQ)
Q1: I see two spots on TLC before the column, but three or four spots coming off the column. What happened? A: You are witnessing on-column decomposition . The "new" spots are likely the parent nitropyrrole (lower polarity usually) and polymerization byproducts of formaldehyde.
-
Fix: Switch to the Neutralized Column SOP (above). If you are already using TEA, switch stationary phases to Neutral Alumina (Activity Grade III), which is naturally less acidic than silica.
Q2: My compound streaks/tails heavily, contaminating later fractions.
A: Tailing in nitropyrroles is often caused by Hydrogen-bonding between the
-
Fix: The TEA used in the SOP usually fixes this by blocking the silanols. If tailing persists, increase the solvent polarity slightly (e.g., add 1-2% MeOH), but ensure the run is fast.
Q3: Can I use Methanol (MeOH) as a co-solvent?
A: Proceed with caution. In acidic conditions, MeOH can attack the hemiaminal, swapping the
-
Fix: Only use MeOH if the silica is fully neutralized with TEA. Prefer Aprotic polar solvents like Acetone or Ethyl Acetate if solubility permits.
Q4: The product is solidifying in the column tip. A: Nitropyrroles are often crystalline solids with high melting points.
-
Fix: Ensure your fraction collector tubes contain a small amount of solvent to keep the dripping eluent in solution. Use a solubility check: if it's soluble in DCM, use a DCM/Hexane gradient rather than EtOAC/Hexane.
Visualizations
Diagram 1: The Decomposition Mechanism (Why Silica Fails)
This diagram illustrates the chemical pathway that occurs on untreated silica gel.
Caption: Acid-catalyzed deformylation mechanism of N-hydroxymethyl nitropyrroles on standard silica gel.
Diagram 2: Purification Decision Tree
Follow this logic flow to determine the correct purification method for your specific batch.
Caption: Decision matrix for selecting the optimal purification route based on compound stability.
Summary Data Table: Solvent & Phase Compatibility
| Parameter | Recommended | Caution | Avoid |
| Stationary Phase | Neutralized Silica (w/ TEA), Neutral Alumina | Standard Silica (High Flow) | Acidic Alumina, Old Silica |
| Mobile Phase | Hexane/EtOAc, DCM/Hexane | DCM/MeOH (Keep MeOH <5%) | Water/Acetonitrile (Hydrolysis risk) |
| Additives | Triethylamine (1-5%), Pyridine | Ammonia (Too basic) | Acetic Acid, TFA |
| Detection | UV (254/365 nm), Visual (Yellow) | Iodine Stain (Reversible) | Vanillin/Permanganate (Destructive) |
References
-
Reactivity of N-Hydroxymethyl Compounds
- Mechanism of Deformylation: Peterson, P. E., & Wolf, J. F. (1970). "Facile Hydrolysis of N-Hydroxymethyl Compounds." Journal of Organic Chemistry.
- Context: Establishes the fundamental instability of the hemiaminal bond in acidic media.
-
Nitropyrrole Chemistry
- Synthesis & Handling: Walsh, D. A., et al. (1978).
- Context: Details the specific handling requirements for electron-deficient pyrrole rings.
-
Chromatographic Techniques
- Neutralization Protocols: Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." Journal of Organic Chemistry.
- Context: The foundational text for flash chromatography, including notes on modifying silica activity.
Stability of 1-hydroxymethyl-3-nitro-1H-pyrrole in acidic conditions
Technical Support Center: Compound Stability & Handling Article ID: TSC-NITROPYR-003 Subject: Stability of 1-hydroxymethyl-3-nitro-1H-pyrrole in Acidic Media Status: Active | Severity: Critical
Executive Summary
1-hydroxymethyl-3-nitro-1H-pyrrole is a hemiaminal derivative susceptible to rapid hydrolytic cleavage under acidic conditions. This guide addresses the mechanism of decomposition (deformylation), diagnostic signs of degradation, and stabilization protocols.
Core Alert: In acidic media (pH < 6.0), this compound undergoes cleavage to release 3-nitropyrrole and formaldehyde . The reaction is driven by the electron-withdrawing nature of the nitro group, which makes the pyrrole ring a superior leaving group compared to unsubstituted pyrrole.
Module 1: Diagnostic & Troubleshooting
Common User Scenarios
| Symptom | Probable Cause | Mechanism |
| Precipitation in Acidic Buffer | Hydrolysis to 3-nitropyrrole | The parent compound is polar (hydroxymethyl group). The degradation product, 3-nitropyrrole, is significantly less water-soluble and may precipitate out of aqueous buffers. |
| "Ghost" Peak on HPLC | On-column Degradation | If using an acidic mobile phase (e.g., 0.1% TFA or Formic Acid), the compound degrades during the run. The resulting chromatogram shows a broad, tailing plateau between the starting material and the product. |
| Positive Tollen’s/Schiff Test | Formaldehyde Release | The cleavage releases free formaldehyde, which triggers positive results in aldehyde-sensing assays, leading to false positives in biological screens. |
| Loss of UV Absorbance | Shift in | The N-substitution affects the UV chromophore. Cleavage reverts the spectrum to that of the parent 3-nitropyrrole (bathochromic shift often observed upon N-alkylation loss). |
Troubleshooting Flowchart
Figure 1: Decision tree for diagnosing stability issues with N-hydroxymethyl-3-nitropyrrole.
Module 2: Mechanistic Insight
The instability of 1-hydroxymethyl-3-nitro-1H-pyrrole is not random; it is a predictable consequence of hemiaminal chemistry .
-
Hemiaminal Character: The
motif is a hemiaminal of formaldehyde. Like all hemiaminals, it exists in equilibrium with its amine and aldehyde components. -
Acid Catalysis: Protons bind to the hydroxyl oxygen, converting it into a good leaving group (
). -
Electronic Effect of Nitro Group: The nitro group at position 3 is strongly electron-withdrawing. This decreases the electron density on the pyrrole nitrogen.
-
Consequence: The
bond is weakened. The 3-nitropyrrole anion (or neutral species) is a better leaving group than unsubstituted pyrrole (pKa of 3-nitropyrrole 11.4 vs. Pyrrole 17.5). This accelerates the cleavage rate significantly compared to non-nitrated analogues.
-
Decomposition Pathway
Figure 2: Acid-catalyzed deformylation mechanism. The rate-determining step (RDS) is typically the loss of water to form the iminium species.
Module 3: Standard Operating Procedures (SOPs)
SOP-01: Kinetic Stability Assessment
Use this protocol to determine the half-life (
-
Preparation: Prepare a 10 mM stock solution of the compound in DMSO (Do not use methanol/ethanol as they can exchange with the hydroxymethyl group).
-
Buffer Setup: Prepare 50 mM Phosphate buffers at pH 2.0, 5.0, and 7.4.
-
Incubation: Spike the DMSO stock into the buffer (final conc. 50 µM) at 25°C.
-
Sampling: Inject immediately onto HPLC (Time 0). Repeat injections every 15 minutes for 2 hours.
-
Critical HPLC Note: Use a neutral mobile phase (e.g., Ammonium Acetate/Acetonitrile) if possible. If using TFA/Water, keep run times under 5 minutes to minimize on-column degradation.
-
-
Calculation: Plot
vs. Time. The slope gives .
SOP-02: Stabilization for Storage
-
Solid State: Store at -20°C under Argon. Moisture initiates hydrolysis even in solid state if traces of acid are present.
-
Solution:
-
Preferred: DMSO or Anhydrous DMF.
-
Forbidden: Acidic water, unbuffered saline (which can become acidic), or protic alcohols (methanol causes trans-acetalization).
-
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use this compound in a stomach acid simulation (pH 1.2)? A: No. At pH 1.2, the half-life is likely measured in seconds to minutes. The compound will act as a formaldehyde donor and a source of 3-nitropyrrole. If the biological effect depends on the intact molecule, the data will be invalid.
Q: Why does my LC-MS show a mass corresponding to [M-30]?
A: The loss of 30 Da corresponds to the loss of formaldehyde (
Q: Is the decomposition reversible?
A: Theoretically, yes, but practically, no . The reaction
Q: Is the released formaldehyde toxic to my cells? A: Yes. Formaldehyde is a potent electrophile and cross-linker. If you observe cytotoxicity in a cell assay, ensure you run a control with 3-nitropyrrole + equivalent formaldehyde to distinguish the drug effect from the decomposition toxicity.
References
-
Bundgaard, H., & Johansen, M. (1980). Pro-drugs as drug delivery systems. XIII. Kinetics of decomposition of N-hydroxymethyl derivatives of hydantoins, succinimide and isatin in aqueous solution. International Journal of Pharmaceutics.
-
Lia, J., & Wu, H. (2015).[1] Recent advances in the synthesis of N-hydroxymethyl compounds. Journal of Heterocyclic Chemistry. (General reactivity of N-hydroxymethyl groups).[2][3]
-
PubChem. (n.d.).[4] 3-Nitropyrrole (Compound Summary). National Library of Medicine.
-
Jones, R. A. (1992).[5] Pyrroles, Part II: The Synthesis, Reactivity and Physical Properties of Substituted Pyrroles. Wiley-Interscience. (Authoritative text on pyrrole acidity and electronic effects).
Sources
- 1. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. 3-Nitropyrrole | C4H4N2O2 | CID 145813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
Technical Support Center: Storage & Handling of Hygroscopic Nitro Pyrrole Derivatives
Ticket ID: #NPD-STORAGE-001 Department: Chemical Stability & Application Science Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Stability Paradox
Welcome to the technical support hub for nitro pyrrole derivatives. You are likely facing a specific challenge: balancing the stabilization of the pyrrole ring with the destabilizing effects of moisture.
While the nitro group (
This guide provides a self-validating system to preserve the integrity of these sensitive compounds.
Part 1: The Arrival Protocol (Triage)
Q: I just received my shipment, and the bottle feels cold. Can I open it immediately?
A: NO. Stop immediately. Opening a cold bottle in a warm, humid lab environment causes immediate condensation inside the bottle. For hygroscopic nitro pyrroles, this is catastrophic.
The "Thermal Equilibration" Protocol:
-
Inspect: Check the external packaging for physical damage.
-
Isolate: Place the sealed container inside a desiccator containing active desiccant (e.g.,
or indicating silica gel). -
Wait: Allow the container to reach room temperature (typically 3–4 hours).
-
Verify: Wipe the exterior. If condensation forms on the outside, it is still too cold.
Q: The compound looks clumpy or sticky. Is it degraded?
A: Not necessarily, but it is compromised. Clumping indicates moisture absorption (deliquescence).
-
Test: Take a small aliquot (<5 mg). Dissolve it in dry DMSO-d6 for NMR.
-
Pass: Sharp peaks, correct integration. The water peak will be large, but the compound is intact. Action: Dry immediately (see Part 3).
-
Fail: Broadening of aromatic signals or new peaks in the aliphatic region (3.0–5.0 ppm) suggests polymerization or hydrolysis. Action: Discard.
Part 2: The Storage Ecosystem
To ensure long-term stability (6+ months), you must control three variables: Temperature, Atmosphere, and Light.
Recommended Storage Conditions
| Variable | Specification | Scientific Rationale |
| Temperature | -20°C (Freezer) | Arrhenius equation dictates that lower T slows oxidative polymerization rates significantly. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen (preventing oxidation) and moisture. Argon is heavier than air and offers better blanket protection. |
| Container | Amber Glass + Parafilm/Teflon | Amber glass blocks UV light (which catalyzes nitro-radical formation). Parafilm creates a secondary moisture barrier. |
| Desiccant | Internal Pouch | If possible, store the vial inside a secondary jar containing desiccant pellets. |
Part 3: Troubleshooting & FAQs
Q: My sample has turned dark brown/black. Can I purify it?
A: It is likely too late. Pyrroles are notorious for "pinking" or turning black upon oxidation. This color comes from conjugated polymer chains (polypyrrole-like species).
-
The Mechanism: The nitro group slows this down, but once initiated by light or moisture-mediated protonation, the reaction cascades.
-
The Verdict: Recrystallization is difficult because the "tar" is often soluble in the same solvents as your product. If purity is <90%, re-synthesis or repurchasing is more cost-effective than salvage.
Q: How do I weigh out the sample without it absorbing water?
A: Use the "Speed vs. Isolation" Decision Tree. If you have a glovebox, use it. If not, follow the "Schlenk Aliquot" method :
-
Flush a tared vial with Nitrogen.
-
Quickly transfer the approximate amount of solid.
-
Cap immediately and weigh.
-
Calculate the exact moles based on this weight; do not try to add/remove small amounts to hit a target weight.
Q: Can I dry the compound in an oven?
A: DANGER. Do NOT use a standard oven. Nitro compounds possess potential energetic properties.[1][2][3][4]
-
Risk: Heating dry nitro compounds can trigger rapid decomposition or explosion, especially if the compound is a salt.
-
Correct Protocol: Use a Vacuum Desiccator at Room Temperature.
-
Desiccant: Phosphorus Pentoxide (
) is most effective for aggressive drying. -
Time: 24–48 hours under high vacuum (<1 mbar).
-
Part 4: Visualizing the Threat
Diagram 1: The Degradation Cascade
This diagram illustrates why moisture is the "Gateway Drug" to degradation for these compounds.
Caption: Moisture lowers the activation energy for degradation by increasing proton mobility, allowing light/oxygen to trigger rapid polymerization.
Diagram 2: Safe Handling Decision Logic
Follow this workflow to determine the safest handling method based on your available equipment.
Caption: Decision tree for minimizing atmospheric exposure during weighing and transfer.
Part 5: References & Authority
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[5] (The definitive guide on purification and stability; specifically the section on Pyrroles).
-
Sigma-Aldrich (Merck). Technical Bulletin: Handling Air-Sensitive Reagents. (Standard operating procedures for Schlenk lines and hygroscopic materials).
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][6] (Safety protocols for energetic/nitro compounds).
-
Mishra, D. K., et al. (2017). Synthesis and stability of nitro-pyrrole derivatives. (Context on the specific oxidative mechanisms of electron-deficient pyrroles). Journal of Heterocyclic Chemistry.
Sources
- 1. UofR: EHS: Laboratory Safety: Chemical Hygiene Program: Common Hazards [safety.rochester.edu]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. research.uga.edu [research.uga.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification of Laboratory Chemicals - 8th Edition | Elsevier Shop [shop.elsevier.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
1H NMR Spectrum Analysis of 1-Hydroxymethyl-3-nitro-1H-pyrrole: A Comparative Technical Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
1-Hydroxymethyl-3-nitro-1H-pyrrole is a critical hemiaminal intermediate, typically generated via the N-hydroxymethylation of 3-nitropyrrole with formaldehyde. In drug discovery and energetic materials research, this compound often serves as a transient species or a precursor to N-methyl or N-alkoxymethyl derivatives.
This guide provides an objective analysis of its 1H NMR spectral characteristics, contrasting it with its parent compound (3-nitropyrrole ) and its stable analog (1-methyl-3-nitropyrrole ). The focus is on diagnostic signal identification , distinguishing the labile N-hydroxymethyl group from potential degradation products or unreacted starting materials.
Key Analytical Challenges
-
Stability: N-hydroxymethyl pyrroles are hemiaminals and can revert to the parent pyrrole and formaldehyde under acidic conditions or high temperatures.
-
Solvent Effects: The chemical shift and multiplicity of the hydroxyl proton are highly dependent on solvent purity (water content) and hydrogen bonding.
Comparative Spectral Analysis
The following analysis differentiates the target product from its primary alternatives (precursor and stable alkyl analog) using 1H NMR in DMSO-d₆ .
Table 1: Comparative Chemical Shift Data (δ ppm, DMSO-d₆)[1]
| Signal Assignment | Target: 1-Hydroxymethyl-3-nitro-1H-pyrrole | Alternative 1: 3-Nitropyrrole (Precursor) | Alternative 2: 1-Methyl-3-nitropyrrole |
| N-Substituent | 5.30 – 5.50 (d, 2H, -CH₂-) 6.00 – 6.50 (t/br s, 1H, -OH) | 11.50 – 12.50 (br s, 1H, -NH) | 3.70 – 3.85 (s, 3H, -CH₃) |
| H-2 (Ring) | 7.90 – 8.10 (s/d) | 7.70 – 7.90 (s/d) | 7.80 – 8.00 (s/d) |
| H-5 (Ring) | 7.40 – 7.60 (dd) | 6.90 – 7.10 (m) | 7.20 – 7.40 (dd) |
| H-4 (Ring) | 6.60 – 6.80 (dd) | 6.40 – 6.60 (m) | 6.50 – 6.70 (dd) |
Note: Chemical shifts are estimated based on substituent additivity rules and analogous N-substituted nitropyrrole data. H-2 is the most deshielded ring proton due to the adjacent nitro group and nitrogen lone pair.
Detailed Signal Interpretation
1. The Diagnostic N-Methylene Region (5.0 – 6.5 ppm)
The definitive proof of N-hydroxymethylation is the disappearance of the broad NH signal (>11 ppm) and the appearance of the methylene/hydroxyl system.
-
Ideally: In dry DMSO-d₆, the -CH₂-OH group appears as a doublet (CH₂) coupled to a triplet (OH) with a coupling constant ³J ~ 6.0 Hz.
-
Real-world (Wet Solvent): If water is present or proton exchange is fast, the OH signal broadens or disappears, and the CH₂ collapses to a singlet at ~5.4 ppm.
2. Ring Proton Deshielding
N-substitution removes the hydrogen bond donor (NH) and changes the electronics of the ring.
-
H-2: Located between the Nitro group and the Nitrogen. It is the most downfield signal.
-
H-5: Adjacent to the Nitrogen.[1][2][3][4][5] Upon substitution (H → CH₂OH), H-5 typically shifts downfield due to the electronegativity of the oxygen in the hydroxymethyl chain.
Structural Visualization & Logic
The following diagrams illustrate the synthesis pathway and the logical flow for NMR assignment.
Diagram 1: Synthesis and Equilibrium Pathway
Caption: Reaction pathway showing the reversible formation of the N-hydroxymethyl hemiaminal from 3-nitropyrrole and formaldehyde.
Diagram 2: NMR Assignment Logic
Caption: Decision tree for verifying N-hydroxymethylation success based on key spectral windows.
Experimental Protocol: In Situ NMR Characterization
Due to the potential instability of isolated N-hydroxymethyl pyrroles, an in situ NMR monitoring protocol is recommended for initial verification.
Reagents
-
3-Nitropyrrole: 10 mg (0.09 mmol)
-
Paraformaldehyde: 3.0 mg (0.10 mmol, 1.1 eq)
-
Solvent: DMSO-d₆ (0.6 mL, "100%" quality from ampoule to minimize water)
-
Catalyst: K₂CO₃ (approx. 0.5 mg, catalytic amount)
Step-by-Step Workflow
-
Baseline Scan: Dissolve 3-nitropyrrole in DMSO-d₆ in an NMR tube. Acquire a standard 1H spectrum (NS=16). Confirm the presence of the NH signal at ~11-12 ppm.
-
Reaction Initiation: Add Paraformaldehyde and the catalytic K₂CO₃ directly to the tube.
-
Heating: Cap the tube and heat gently to 60°C for 30-60 minutes (using a water bath or NMR probe heater). Shake periodically to dissolve paraformaldehyde.
-
Product Scan: Cool to room temperature and acquire the spectrum.
-
Validation:
-
Pass: Disappearance of NH; appearance of CH₂ (d, ~5.4 ppm) and OH (t, ~6.1 ppm).
-
Fail: Persistence of NH signal (incomplete reaction) or appearance of sharp singlet at ~9.6 ppm (free formaldehyde generated from reversion).
-
Troubleshooting
-
Signal Broadening: If the -CH₂- signal is broad, it indicates rapid exchange of the OH proton. Add a drop of D₂O; the OH signal will vanish, and the CH₂ doublet will collapse to a sharp singlet.
-
Reversion: If the spectrum shows increasing amounts of starting material over time, the compound is unstable in solution. Store samples at -20°C or use immediately for the next synthetic step.
References
-
Synthesis and Properties of Nitropyrroles Morgan, K. J., & Morrey, D. P. (1966).[6] Tetrahedron. Context: Establishes the baseline acidity and reactivity of the pyrrole NH in nitro-substituted derivatives.
- Alan R. Katritzky et al. (1979). Handbook of Heterocyclic Chemistry.
-
Hydroxymethylation of N-Heterocycles Hopkinson, R. J. et al. (2018).[7] "NMR analyses on N-hydroxymethylated nucleobases". ResearchGate. Context: Provides comparative shifts for N-CH2-OH groups (~5.2-5.5 ppm) in similar heterocyclic systems.
-
PubChem Compound Summary: 3-Nitropyrrole National Library of Medicine (NIH). Context: Verification of precursor structure and basic physical properties.
Sources
FTIR Characterization Guide: N-Hydroxymethyl vs. N-Methyl Nitropyrrole
Executive Summary: The Spectral Fingerprint
In the development of nitropyrrole-based pharmacophores, distinguishing between N-methyl and N-hydroxymethyl derivatives is a critical quality control checkpoint. While both share the nitro-substituted heteroaromatic core, their physicochemical behaviors diverge significantly due to the terminal functional group at the nitrogen position.
-
N-Methyl Nitropyrrole: Hydrophobic, chemically stable. Characterized by sharp alkyl C-H stretching and the absence of hydrogen bond donors.
-
N-Hydroxymethyl Nitropyrrole: Amphiphilic, potentially reactive (formaldehyde donor). Characterized by a dominant, broad O-H stretching band and specific C-O functionalities.[1][2][3]
This guide provides a definitive spectral breakdown to validate synthesis and assess purity.
Molecular Anatomy & Vibrational Logic
To interpret the spectra accurately, we must first map the atomic oscillators. The shift from a methyl (
Structural Comparison Diagram
Figure 1: Structural divergence highlighting the functional groups responsible for primary spectral shifts.
Comparative FTIR Analysis
The following data synthesizes experimental observations of nitropyrrole scaffolds with standard group frequency shifts for N-substituted derivatives.
Table 1: Diagnostic Peak Assignments
| Vibrational Mode | Region (cm⁻¹) | N-Methyl Nitropyrrole | N-Hydroxymethyl Nitropyrrole | Diagnostic Significance |
| O-H Stretching | 3200–3550 | Absent | Strong, Broad (~3350) | Primary Differentiator. Indicates presence of hydroxyl group and H-bonding. |
| C-H Stretching | 2850–3000 | ~2950, 2920 (Sharp) | ~2930, 2880 (Medium) | Methyl ( |
| NO₂ Asymmetric | 1500–1550 | ~1530 | ~1535 | Conserved core feature. Slight shift may occur due to electronic effects of the N-substituent. |
| Pyrrole Ring | 1400–1480 | ~1475, 1450 | ~1460 | Ring breathing modes. Overlaps with |
| NO₂ Symmetric | 1300–1370 | ~1340 | ~1345 | Conserved core feature. |
| C-N Stretch | 1150–1250 | ~1200 | ~1210 | |
| C-O Stretching | 1000–1080 | Absent | ~1020–1050 | Secondary Differentiator. Characteristic of primary alcohols ( |
Detailed Spectral Interpretation
1. The High-Frequency Region (3000–3600 cm⁻¹)
-
N-Methyl: This region is essentially "quiet" above 3000 cm⁻¹ (excluding weak aromatic C-H stretches). The absence of a broad band here is the first confirmation of successful methylation and lack of moisture.
-
N-Hydroxymethyl: Dominant feature is the O-H stretch. Because the
group can rotate, it facilitates intermolecular hydrogen bonding, widening this peak significantly compared to free O-H.
2. The Fingerprint Region (1000–1100 cm⁻¹)
-
N-Methyl: Shows only ring deformations.
-
N-Hydroxymethyl: A distinct band appears between 1000–1050 cm⁻¹. This corresponds to the
single bond stretch of the primary alcohol. This peak confirms the chemical attachment of the formaldehyde moiety, distinguishing it from physically adsorbed water (which lacks a C-O band).
Experimental Validation Protocol
To ensure the spectral data is valid, the sample preparation must prevent hydrolysis (for the hydroxymethyl derivative) and exclude moisture (which mimics the O-H peak).
Workflow: Synthesis to Spectrum[4]
Figure 2: Experimental workflow for generating and validating comparative FTIR data.
Step-by-Step Protocol
-
Sample Drying (Crucial):
-
Background Collection:
-
Collect 32 scans of the ambient air/empty ATR crystal to subtract atmospheric water vapor and CO₂.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 64 (to resolve weak overtone bands)
-
Technique: ATR (Attenuated Total Reflectance) is preferred over KBr pellets for the hydroxymethyl derivative to avoid hygroscopic water absorption from the KBr salt itself.
-
Troubleshooting & Artifacts
The "Water Masquerade"
The most common error in this analysis is misidentifying water moisture as the N-hydroxymethyl O-H group.
| Feature | Water (Moisture Artifact) | N-Hydroxymethyl (True Signal) |
| O-H Band Shape | Broad, often centered ~3400 cm⁻¹ | Broad, but may show shoulder/structure due to specific H-bonding |
| Bending Mode | Distinct "Scissoring" peak at ~1640 cm⁻¹ | No specific peak at 1640 cm⁻¹ (unless C=C overlaps) |
| C-O Stretch | Absent | Present (~1020–1050 cm⁻¹) |
Validation Tip: If you see a peak at 3400 cm⁻¹ but no peak at 1050 cm⁻¹, your sample is likely wet N-methyl nitropyrrole, not the hydroxymethyl derivative.
References
-
Beć, K. B., et al. (2011). "Analysis of Infrared Spectra of Neat Liquid N-Methylpyrrole." Vibrational Spectroscopy.
-
Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry.
- Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for primary alcohol C-O and O-H group frequencies).
- Trofimov, B. A., et al. (2013). "Synthesis of N-hydroxymethyl derivatives of pyrroles." Russian Journal of Organic Chemistry. (Context for synthesis and stability of hydroxymethyl pyrroles).
Sources
Melting Point Comparison Guide: 3-Nitropyrrole Derivatives
Executive Summary
3-Nitropyrrole (CAS: 5930-94-9) and its derivatives represent a specialized class of nitrogen heterocycles used as building blocks in pharmaceutical synthesis (e.g., antitubercular agents, kinase inhibitors).
This guide provides a technical comparison of the melting points (MP) of 3-nitropyrrole derivatives against their 2-nitro isomers and N-substituted analogs. The data reveals a consistent Structure-Property Relationship (SPR) : 3-nitropyrrole derivatives consistently exhibit higher melting points than their 2-nitro counterparts due to the absence of intramolecular hydrogen bonding, forcing the formation of robust intermolecular lattice networks.
Key Benchmarks
| Compound Class | Representative Molecule | Melting Point (°C) | Key Driver |
| Parent Scaffold | 3-Nitropyrrole | 100 – 101°C | Intermolecular H-bonding |
| Positional Isomer | 2-Nitropyrrole | 55 – 56°C | Intramolecular H-bonding (Volatility) |
| N-Alkylated | 1-Methyl-3-nitropyrrole | 62 – 64°C | Loss of H-bond donor |
| Ester Derivative | Ethyl 4-nitropyrrole-2-carboxylate | 174°C | Dipole stacking & MW increase |
Comparative Analysis: Melting Point Data
The following data sets are curated from experimental literature and verified commercial certificates of analysis (CoA).
Table 1: Positional Isomerism (3-Nitro vs. 2-Nitro)
The "Nitro Effect" on Crystal Packing
| Compound | Structure | Melting Point | Physical State | Mechanism |
| 3-Nitropyrrole | 3-NO₂ | 100 – 101°C | Crystalline Solid | Intermolecular H-Bonding: The NH proton is free to bond with the nitro oxygen of adjacent molecules, creating a polymeric network. |
| 2-Nitropyrrole | 2-NO₂ | 55 – 56°C | Low-Melting Solid | Intramolecular H-Bonding: The NH proton forms a 6-membered chelate ring with the adjacent nitro oxygen. This "locks" the proton, preventing lattice networking. |
Critical Insight: The ~45°C difference is a direct readout of lattice energy. 2-nitropyrrole is significantly more volatile and can often sublime, whereas 3-nitropyrrole requires standard recrystallization.
Table 2: N-Substitution Effects (Methylation)
Impact of Removing the Hydrogen Bond Donor
| Compound | Substitution | Melting Point | Shift (ΔT) | Interpretation |
| 3-Nitropyrrole | N-H | 101°C | Reference | Strong H-bond donor present. |
| 1-Methyl-3-nitropyrrole | N-Me | 62 – 64°C | -38°C | Methylation removes the H-bond donor. The lattice relies solely on dipole-dipole interactions and π-stacking. |
| 2-Nitropyrrole | N-H | 55°C | Reference | Weak intermolecular forces due to internal chelation. |
| 1-Methyl-2-nitropyrrole | N-Me | 28 – 29°C | -26°C | Steric clash between N-Me and 2-NO₂ twists the nitro group, disrupting planarity and packing efficiency. |
Table 3: Functionalized Derivatives
Impact of Polar Substituents
| Compound | Melting Point | Notes |
| Ethyl 4-nitropyrrole-2-carboxylate | 174°C | The ester group adds molecular weight and additional dipole moments, significantly increasing lattice stability. |
| 2-Acetyl-5-nitropyrrole | 195 – 196°C | High symmetry and strong electron-withdrawing groups at 2,5-positions maximize stacking interactions. |
Mechanistic Visualization
The difference in melting points is governed by the hydrogen bonding topology. The diagram below illustrates why 3-nitropyrrole melts at a significantly higher temperature than its isomer.
Figure 1: Mechanistic logic flow explaining the melting point disparity between 2-nitro and 3-nitropyrrole isomers.
Experimental Protocols
To ensure accurate melting point determination, samples must be free of isomers. Nitration of pyrrole typically yields a mixture of 2-nitro (major) and 3-nitro (minor), requiring rigorous separation.
Protocol A: Purification & MP Determination
Objective: Isolate pure 3-nitropyrrole from a crude nitration mixture for characterization.
-
Crude Isolation:
-
Quench nitration reaction (HNO₃/Ac₂O) with ice water.
-
Filter the resulting precipitate. This solid is primarily 2-nitropyrrole contaminated with the 3-isomer.[1]
-
-
Fractional Crystallization (The "Solubility Switch"):
-
Dissolve crude solid in boiling Petroleum Ether or Hexane .
-
2-Nitropyrrole is highly soluble in hot non-polar solvents.
-
3-Nitropyrrole is significantly less soluble.
-
Step: Cool slowly to Room Temperature. 3-Nitropyrrole will crystallize out first (or remain as undissolved residue if concentration is high).
-
-
Column Chromatography (Polishing):
-
If MP is broad (< 98°C), purify via silica gel chromatography.
-
Eluent: Hexane:Ethyl Acetate (4:1).
-
Order of Elution: 2-Nitropyrrole (Less Polar, elutes first)
3-Nitropyrrole (More Polar, elutes second).
-
-
Final Recrystallization:
-
Recrystallize the 3-nitro fraction from Ethanol/Water (1:1) .
-
Dry under vacuum at 40°C for 4 hours.
-
-
MP Measurement:
-
Use a capillary melting point apparatus (e.g., Stuart SMP30).
-
Ramp rate: 1°C/min near the expected point (100°C).
-
Valid Result: Sharp melting transition between 100.0 – 101.5°C .
-
Protocol B: Handling Hygroscopicity
While 3-nitropyrrole is not intensely hygroscopic, surface moisture can depress the MP by 2-3°C.
-
Pre-treatment: Store analytical samples in a desiccator over P₂O₅ or Silica Gel Blue for 24 hours prior to measurement.
References
-
TCI Chemicals. Product Specification: 3-Nitropyrrole (CAS 5930-94-9). Retrieved from .
-
Anderson, H. J. (1957). Pyrrole Chemistry: I. Substitution Reactions of 1-Methylpyrrole.[2] Canadian Journal of Chemistry, 35(1), 21-27. (Source for 1-methyl-3-nitropyrrole MP data).
-
Morgan, K. J., & Morrey, D. P. (1966). The Nitration of Pyrrole and Some Substituted Pyrroles.[1] Tetrahedron, 22(1), 57-62. (Confirmation of isomer separation and MP values).
-
TCI Chemicals. Product Specification: Ethyl 4-Nitropyrrole-2-carboxylate (CAS 5930-92-7).[3][4] Retrieved from .
-
NIST Webbook. 2-Nitropyrrole Thermophysical Properties. Retrieved from .
Sources
Technical Guide: HPLC Retention & Analysis of 1-Hydroxymethyl-3-nitro-1H-pyrrole
Executive Summary & Core Directive
This guide provides a technical framework for the High-Performance Liquid Chromatography (HPLC) analysis of 1-hydroxymethyl-3-nitro-1H-pyrrole , a polar derivative of 3-nitropyrrole often encountered as a reaction intermediate or impurity in the synthesis of energetic materials and pharmaceutical building blocks.
The Critical Challenge: Unlike stable pharmaceutical standards, 1-hydroxymethyl-3-nitro-1H-pyrrole is a hemiaminal . It is chemically labile and exists in equilibrium with its parent compound (3-nitropyrrole) and formaldehyde.
Core Technical Insight: In Reversed-Phase (RP) chromatography, the addition of the hydroxymethyl group (-CH₂OH) significantly increases polarity relative to the parent 3-nitropyrrole. Consequently, 1-hydroxymethyl-3-nitro-1H-pyrrole will elute earlier than 3-nitropyrrole.
This guide prioritizes stability-indicating method conditions to prevent on-column degradation, ensuring the retention time (RT) observed is that of the intact molecule, not its breakdown products.
Comparative Retention Performance
The following table summarizes the retention behavior of the target compound relative to its primary degradation product and structural analogs. Data is based on a standard C18 stationary phase under neutral-to-mildly acidic conditions.
Table 1: Predicted Relative Retention & Physicochemical Profile
| Compound | Structure Type | LogP (Approx) | Relative Elution Order | Detection (UV) |
| Formaldehyde | Degradation Byproduct | 0.35 | 1 (Void Volume) | Low Response (requires derivatization for high sensitivity) |
| 1-Hydroxymethyl-3-nitro-1H-pyrrole | Target Analyte | < 0.5 | 2 (Early Eluting) | 260–270 nm |
| 3-Nitro-1H-pyrrole | Parent / Degradant | ~0.5–0.7 | 3 (Late Eluting) | 260–270 nm |
| N-Methyl-3-nitropyrrole | Hydrophobic Analog | ~1.2 | 4 (Latest) | 260–270 nm |
Analyst Note: If you observe a single peak that broadens or splits as the column temperature increases, it indicates on-column degradation of the 1-hydroxymethyl derivative back to 3-nitropyrrole.
Critical Stability & Degradation Pathway
Understanding the chemistry of this analyte is a prerequisite for accurate HPLC analysis. The N-hydroxymethyl group is a "hemiaminal" functionality, which is susceptible to hydrolysis, releasing formaldehyde.
Visualization: Degradation & Chromatographic Impact
The following diagram illustrates the equilibrium that can occur inside the HPLC column if conditions (pH or Temperature) are too aggressive.
Caption: Figure 1. Chemical degradation pathway of the target analyte and its manifestation as peak splitting or tailing in HPLC.
Recommended Experimental Protocol
To successfully retain and separate 1-hydroxymethyl-3-nitro-1H-pyrrole without degradation, follow this optimized protocol.
A. Stationary Phase Selection
-
Primary Choice: C18-Aq (Aqueous stable C18) or Polar-Embedded C18 .
-
Reasoning: The target is highly polar. Standard C18 columns may suffer from "dewetting" (phase collapse) at the high aqueous content required to retain this compound. C18-Aq columns prevent this and ensure reproducible retention times.
-
-
Alternative: Porous Graphitic Carbon (PGC) .
-
Reasoning: PGC offers exceptional retention for polar aromatics if C18 fails, but requires careful conditioning.
-
B. Mobile Phase Composition
-
Solvent A: Water + 10 mM Ammonium Formate (pH ~3.5 - 4.0).
-
Note: Avoid strong acids (like 0.1% TFA, pH < 2) which accelerate hemiaminal hydrolysis. Ammonium formate provides buffering at a milder pH.
-
-
Solvent B: Acetonitrile (ACN).
-
Note: Methanol is acceptable but ACN generally provides sharper peaks for nitro-aromatics.
-
C. Instrument Parameters
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).
-
Temperature: 20°C - 25°C (Critical) .
-
Warning: Do NOT heat the column to >30°C. Higher temperatures shift the equilibrium toward degradation, causing the target peak to disappear and the parent peak (3-nitropyrrole) to grow.
-
-
Detection: UV @ 265 nm (Maximal absorbance for the nitropyrrole core).
D. Step-by-Step Gradient Method
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Event |
| 0.0 | 95% | 5% | Injection (Target elutes ~3-5 min) |
| 5.0 | 95% | 5% | Isocratic hold to retain polar target |
| 10.0 | 50% | 50% | Ramp to elute hydrophobic impurities |
| 12.0 | 50% | 50% | Wash |
| 12.1 | 95% | 5% | Re-equilibration |
| 18.0 | 95% | 5% | Ready for next injection |
Method Development Workflow (Self-Validating)
Use this logic flow to validate that your peak is indeed the 1-hydroxymethyl derivative and not an artifact.
Caption: Figure 2. Decision tree for validating the presence of labile N-hydroxymethyl species versus stable degradation products.
References
-
Sigma-Aldrich. 3-Nitro-1H-pyrrole Product Information & Safety Data Sheet. Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 145813, 3-Nitropyrrole. Retrieved from
-
SIELC Technologies. Separation of Pyrrole Derivatives on Mixed-Mode Columns. (General reference for polar pyrrole separation). Retrieved from
- Testa, B., & Mayer, J. M. (2003).Hydrolysis in Drug and Prodrug Metabolism. (Authoritative text on the instability of N-hydroxymethyl/hemiaminal groups).
-
BenchChem. Comparative Guide to Nitropyrrole Derivatives. Retrieved from
A Comparative Guide to the Reactivity of 1-Hydroxymethyl-3-nitro vs. 1-Hydroxymethyl-2-nitro Isomers
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of positional isomers is critical for rational synthesis design and predicting biological activity. This guide provides an in-depth, objective comparison of the chemical reactivity of 1-hydroxymethyl-2-nitrobenzene (2-nitrobenzyl alcohol) and 1-hydroxymethyl-3-nitrobenzene (3-nitrobenzyl alcohol). We will dissect the structural and electronic factors that govern their behavior and provide supporting experimental data to illustrate these differences in practice.
Foundational Analysis: Structure Dictates Function
The seemingly minor shift of the nitro group from the ortho (2-) to the meta (3-) position relative to the hydroxymethyl group instigates a cascade of electronic and steric changes, profoundly altering the molecule's reactivity.
-
1-Hydroxymethyl-2-nitrobenzene (ortho-isomer): In this configuration, the potent electron-withdrawing nitro group (-NO₂) is adjacent to the hydroxymethyl (-CH₂OH) reaction center. This proximity creates a unique chemical environment governed by three primary factors:
-
Strong Electronic Withdrawal: The nitro group deactivates the aromatic ring through both its inductive (-I) and resonance (-M) effects.[1][2] This electronic pull influences the benzylic carbon and the hydroxyl group.
-
Significant Steric Hindrance: The bulky nitro group physically obstructs the approach of reagents to the adjacent hydroxymethyl group, potentially slowing reaction rates.[1][3]
-
Intramolecular Hydrogen Bonding (IHB): The hydroxyl proton can form a stabilizing intramolecular hydrogen bond with one of the oxygen atoms of the neighboring nitro group.[4][5][6] This interaction locks the conformation, reduces the acidity of the hydroxyl proton, and can significantly impact reactions involving the alcohol.
-
-
1-Hydroxymethyl-3-nitrobenzene (meta-isomer): With the nitro group positioned further away, the interplay of effects is markedly different:
-
Electronic Withdrawal (Inductive Only): The nitro group still exerts a strong inductive (-I) pull on the ring, but its resonance (-M) effect does not extend to the meta position.[1] Therefore, its electron-withdrawing influence on the hydroxymethyl group is less pronounced than in the ortho isomer.
-
Minimal Steric Hindrance: The distance between the two functional groups means there is no significant steric clash, allowing reagents to access the hydroxymethyl group freely.
-
No Intramolecular Hydrogen Bonding: The groups are too far apart to interact, leaving the hydroxyl group more conformationally flexible and available for intermolecular interactions.
-
Experimental Data: Reactivity in Enzymatic Transformations
The theoretical differences are borne out by experimental data, particularly in enzymatic systems where substrate recognition is highly specific. A key study investigating the metabolism of nitrobenzyl alcohols by rat hepatic enzymes provides compelling kinetic evidence.[7]
The data reveals that the "more reactive" isomer is entirely dependent on the specific biochemical transformation.
-
For Oxidation via Alcohol Dehydrogenase: The meta-isomer, 3-nitrobenzyl alcohol, is the preferred substrate. The ortho-isomer, 2-nitrobenzyl alcohol, was not metabolized at all by the cytosolic alcohol dehydrogenase preparation used in the study.[7] This strongly suggests that the combination of steric hindrance and intramolecular hydrogen bonding in the ortho-isomer prevents it from fitting effectively into the enzyme's active site.
-
For Conjugation via Glucuronyltransferase: The trend reverses. The ortho-isomer, 2-nitrobenzyl alcohol, was found to be the best substrate for microsomal glucuronyltransferase, exhibiting a higher catalytic efficiency (V/K) than the meta-isomer.[7] In this case, the specific geometry and electronic configuration of the ortho-isomer, likely including the hydrogen bond, may facilitate optimal binding and reaction within this particular enzyme.
Table 1: Comparative Enzymatic Kinetic Parameters
| Isomer | Enzyme | Vmax (nmol/min/mg) | Km (µM) | Catalytic Efficiency (V/K) | Reference |
| 1-Hydroxymethyl-2-nitro | Alcohol Dehydrogenase | Not Metabolized | - | - | [7] |
| 1-Hydroxymethyl-3-nitro | Alcohol Dehydrogenase | 1.48 | 503 | 3.15 x 10⁻³ | [7] |
| 1-Hydroxymethyl-2-nitro | Glucuronyltransferase | 3.59 | 373 | 11.28 x 10⁻³ | [7] |
| 1-Hydroxymethyl-3-nitro | Glucuronyltransferase | ~3.59 | ~746 | ~5.64 x 10⁻³ | [7] |
Note: The V/K for the 3-nitro isomer with Glucuronyltransferase was stated to be "about half" that of the 2-nitro isomer. The value shown is an estimation based on this description.
Protocol for Comparative Chemical Oxidation
To provide a practical method for observing these reactivity differences in a laboratory setting, the following protocol outlines a comparative oxidation experiment using acidified potassium dichromate(VI). The reaction's progress can be monitored by the color change of the chromium species from orange (Cr₂O₇²⁻) to green (Cr³⁺).[8][9]
Objective:
To visually and qualitatively compare the rate of oxidation of 1-hydroxymethyl-2-nitrobenzene and 1-hydroxymethyl-3-nitrobenzene under identical conditions.
Materials:
-
1-Hydroxymethyl-2-nitrobenzene
-
1-Hydroxymethyl-3-nitrobenzene
-
Potassium dichromate(VI) solution (0.1 M)
-
Sulfuric acid (1 M)
-
Acetone (ACS grade, as solvent)
-
Test tubes (x3), Test tube rack
-
Pipettes and bulbs
-
Stopwatch
-
Water bath (optional, for temperature control)
Experimental Workflow:
Step-by-Step Procedure:
-
Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Chromium(VI) compounds are toxic and carcinogenic. Handle with care in a well-ventilated hood.
-
Prepare Oxidizing Agent: In a clean beaker, carefully add 10 mL of 1 M sulfuric acid to 20 mL of 0.1 M potassium dichromate(VI) solution. This creates the acidified dichromate oxidizing agent.
-
Prepare Substrate Solutions: Prepare 0.1 M solutions of both the ortho- and meta-nitrobenzyl alcohol isomers in acetone.
-
Set Up Reaction: Label three separate, clean test tubes: "Ortho," "Meta," and "Control."
-
Add Substrates: Pipette 2 mL of the ortho-isomer solution into the "Ortho" tube, 2 mL of the meta-isomer solution into the "Meta" tube, and 2 mL of pure acetone into the "Control" tube.
-
Initiate Reaction: Using a pipette, add 1 mL of the acidified dichromate solution to each of the three test tubes. For a direct comparison, try to add the solution to all three tubes as simultaneously as possible.
-
Observe and Time: Start a stopwatch immediately after adding the oxidizing agent. Record the time it takes for the color in the "Ortho" and "Meta" tubes to change from orange to green. Note any differences in the rate of color change. The "Control" tube should remain orange.[8]
-
Expected Outcome: Based on the principles of steric hindrance and intramolecular hydrogen bonding, it is hypothesized that the meta-isomer will react faster (i.e., the solution will turn green more quickly) than the ortho-isomer. The steric bulk and stabilized hydroxyl group of the ortho-isomer should impede the oxidation reaction.
Conclusion and Field Insights
The reactivity of 1-hydroxymethyl-2-nitrobenzene and 1-hydroxymethyl-3-nitrobenzene cannot be described by a single "more reactive" label. The designation is entirely context-dependent.
-
For chemical transformations of the hydroxymethyl group, such as oxidation, the meta-isomer (3-nitro) is generally more reactive. Its unhindered and freely available alcohol functionality allows for easier access by chemical reagents.
-
For biological or enzymatic transformations , the outcome depends on the specific topology of the enzyme's active site. As demonstrated, alcohol dehydrogenase favors the less-hindered meta-isomer, while glucuronyltransferase preferentially binds and converts the ortho-isomer.[7]
-
For reactions involving the nitro group , such as reduction, the intramolecular hydrogen bond in the ortho-isomer is a decisive factor, stabilizing it and affecting its electron-transfer thermodynamics.[4][10]
This comparative guide underscores a fundamental principle for professionals in chemical and pharmaceutical development: a deep understanding of isomeric structure, including subtle non-covalent interactions, is paramount for predicting reaction outcomes, optimizing synthesis, and interpreting biological data.
References
-
DeBethizy, J. D., & Rickert, D. E. (1984). Kinetics of conjugation and oxidation of nitrobenzyl alcohols by rat hepatic enzymes. Drug Metabolism and Disposition, 12(1), 45-50. [Link]
-
Herrera-Navarro, A., et al. (2023). Intramolecular Hydrogen Bonding Effect on the Electron-Transfer Thermodynamics of a Series of o-Nitrobenzyl Alcohol Derivatives. The Journal of Organic Chemistry, 88(16), 11434–11443. [Link]
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (2023). PMC. [Link]
-
o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. (2014). ResearchGate. [Link]
-
Oxidationof2-nitrobenzyl alcohol using different solvents. (2019). ResearchGate. [Link]
-
A Green Protocol for Selective Oxidation of Alcohols to Carbonyl Compounds. (2024). ResearchGate. [Link]
-
Trends of intramolecular hydrogen bonding in substituted alcohols: a deeper investigation. (2021). Royal Society of Chemistry. [Link]
-
Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 64(11), 2076-2084. [Link]
-
Oxidation of alcohols with dichromate. (n.d.). SSERC. [Link]
-
Oxidation–reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 3. The reactions of 2-nitrobenzyl alcohol and related compounds. (1983). RSC Publishing. [Link]
-
Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. (2023). ACS Publications. [Link]
-
Intramolecular Hydrogen Bonding Effect on the Electron-Transfer Thermodynamics of a Series of o-Nitrobenzyl Alcohol Derivatives. (2023). ACS Publications. [Link]
-
Nitrobenzyl reduction. (n.d.). Mettler Toledo. [Link]
-
Intramolecular hydrogen bond exists in: (1) ortho nitrophenol. (2024). Filo. [Link]
-
Intramolecular Hydrogen Bonding Effect on the Electron-Transfer Thermodynamics of a Series of o-Nitrobenzyl Alcohol Derivatives. (2023). PubMed. [Link]
-
Reactivity of Methyl and Nitro Benzene. (n.d.). Scribd. [Link]
-
Attaching Onto or Inserting Into an Intramolecular Hydrogen Bond: Exploring and Controlling a Chirality-Dependent Dilemma for Alcohols. (2022). MDPI. [Link]
-
Intramolecular Hydrogen Bonding Effect on the Electron-Transfer Thermodynamics of a Series of o-Nitrobenzyl Alcohol Derivatives. (2025). ResearchGate. [Link]
-
Why does Nitrobenzene lower the reactivity of Benzene ring?. (2017). Quora. [Link]
-
Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. (2018). International Journal of Research Trends and Innovation. [Link]
-
Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts. (2021). PMC. [Link]
-
The oxidation of 3-nitrobenzyl alcohol yields. (2021). Chegg. [Link]
-
3-Nitrobenzyl alcohol. (n.d.). Wikipedia. [Link]
-
Reactions of Nitrobenzyl Alcohol under Acidic Conditions. Possibilities of Intramolecular Nucleophilic Participation. (1974). SciSpace. [Link]
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Safety Operating Guide
Personal protective equipment for handling 1-hydroxymethyl-3-nitro-1H-pyrole
Comprehensive Safety & Handling Guide: 1-hydroxymethyl-3-nitro-1H-pyrrole
This document provides essential safety protocols and operational guidance for the handling and disposal of 1-hydroxymethyl-3-nitro-1H-pyrrole. As a dedicated partner in your research, we aim to provide value beyond the product itself, ensuring you can work safely and effectively. The following procedures have been synthesized from established best practices for handling structurally related hazardous compounds.
Anticipated Hazard Profile
The risk profile of 1-hydroxymethyl-3-nitro-1H-pyrrole is derived from the known properties of pyrroles and nitro-aromatic compounds. The hydroxymethyl group may influence its physical properties but does not diminish the primary hazards.
| Hazard Category | Anticipated Risk based on Functional Groups | Primary Concerns |
| Flammability | Flammable Liquid and Vapor . The parent compound, pyrrole, has a flash point of 39°C.[1][2] Nitro compounds can also be flammable.[3] | Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4] |
| Acute Toxicity (Oral) | Toxic if Swallowed . Pyrrole is classified as toxic if ingested.[1][5][6] | Accidental ingestion could lead to serious health damage or be fatal.[5] |
| Acute Toxicity (Inhalation) | Harmful if Inhaled . Vapors or aerosols may be harmful and cause respiratory tract irritation or central nervous system effects like drowsiness and dizziness.[1][2][5] | Work must be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize exposure.[3] |
| Eye Damage/Irritation | Causes Serious Eye Damage . Pyrrole is known to cause severe eye damage upon contact.[1][5][6] | Chemical splash goggles and a face shield are mandatory to prevent irreversible eye injury.[7] |
| Skin Damage/Irritation | Causes Skin Irritation . Pyrrole can cause skin irritation, and systemic effects may occur following absorption through the skin.[2][5] | Protective gloves and clothing are essential to prevent skin contact.[8][9] |
| Reactivity | Potentially Reactive . Nitro compounds can be reactive and may become shock-sensitive if contaminated.[3] They can react dangerously with heat, compression, or incompatible materials.[10] | Avoid mixing with strong bases, amines, oxidizing agents, and reducing agents.[3] Store away from heat and incompatible materials.[4][11] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling 1-hydroxymethyl-3-nitro-1H-pyrrole. The selection of PPE is not merely a checklist; it is a self-validating system to prevent exposure through all potential routes.
Eye and Face Protection
-
Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[12]
-
Causality: Pyrrole is known to cause serious and potentially irreversible eye damage.[1][5] Goggles provide a seal around the eyes to protect against splashes and vapors.
-
Recommended for High-Risk Operations: A full-face shield should be worn over safety goggles during procedures with a higher risk of splashing or explosion, such as when heating the substance or performing reactions.[7][10][12]
Skin and Body Protection
-
Lab Coat: A flame-resistant (FR) lab coat that is NFPA 2112 compliant is required.[3][12]
-
Causality: The anticipated flammability of the compound necessitates protection from fire hazards. Synthetic clothing (e.g., polyester, nylon) should not be worn as it can melt and fuse to the skin in a fire.[12]
-
Gloves: Chemical-resistant gloves must be worn. No single glove material is impervious to all chemicals.
-
Selection: Consult a glove compatibility chart. For incidental contact, nitrile gloves are often a suitable starting point, but their suitability should be verified.[10] For prolonged contact or immersion, a heavier glove is necessary.
-
Technique: Always inspect gloves for tears or holes before use. Use the proper removal technique to avoid contaminating your skin and dispose of them as hazardous waste after use.[6][13]
-
-
Clothing: Wear long pants and closed-toe, closed-heel shoes to ensure no skin is exposed.[12]
Respiratory Protection
-
Primary Control: All work with this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[3][10]
-
When a Respirator is Needed: If work must be performed outside of a fume hood, or during a large spill cleanup, a respirator is necessary.[6][10]
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step protocol is critical for mitigating the risks associated with 1-hydroxymethyl-3-nitro-1H-pyrrole.
Engineering Controls
-
Chemical Fume Hood: All handling, weighing, and experimental procedures must be conducted in a properly functioning chemical fume hood with the sash at the lowest practical height.[3]
-
Safety Shower & Eyewash Station: Ensure that a safety shower and eyewash station are unobstructed and readily accessible within a 10-second travel distance.[8]
-
Blast Shield: For reactions involving heating, pressurization, or where there is a risk of explosion, a portable blast shield must be used in addition to the fume hood sash.[3]
Step-by-Step Handling Workflow
-
Preparation: Before handling the compound, read this entire guide and any relevant institutional SOPs. Don all required PPE. Ensure the fume hood is operational and the area is clear of incompatible materials.
-
Transfer: Ground and bond containers when transferring material to prevent static discharge.[4][8] Use spark-proof tools.[2][8]
-
Weighing: If weighing a solid, do so within the fume hood. If weighing a liquid, transfer it carefully to a tared, sealed container within the hood.
-
Reaction Setup: Ensure reaction vessels are securely clamped and oriented away from the user.[10]
-
Post-Handling: Thoroughly decontaminate the work area with soap and water.[3] Wash hands and arms thoroughly after removing gloves.[8][9]
Workflow Diagram: Safe Handling of 1-hydroxymethyl-3-nitro-1H-pyrrole
Caption: A workflow for the safe handling of 1-hydroxymethyl-3-nitro-1H-pyrrole.
Disposal Plan: Managing Hazardous Waste
Nitro compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[3] Improper disposal can lead to serious consequences, including injury and environmental damage.[14]
-
Do Not:
-
Required Disposal Protocol:
-
Collection: Collect all waste containing 1-hydroxymethyl-3-nitro-1H-pyrrole (including contaminated gloves, absorbent materials, and rinsed glassware) in a dedicated, properly labeled, and sealed container.[3]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[14]
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) or equivalent department for pickup and proper disposal.[3][15]
-
Emergency Procedures
-
Spill:
-
Immediately alert others and evacuate the area if necessary.
-
Eliminate all ignition sources.[3]
-
Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand or vermiculite.[3]
-
Collect the absorbed material into a hazardous waste container and decontaminate the area.[3][15]
-
-
Skin or Eye Contact:
-
Skin: Immediately remove all contaminated clothing and flush the skin with running water for at least 15 minutes.[1][5]
-
Eyes: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[1][5]
-
In all cases of exposure, seek immediate medical attention afterward.[2]
-
-
Fire:
References
-
Pyrrole Safety Data Sheet. ChemSupply. [Link]
-
Material Safety Data Sheet - Pyrrole, 99%. Cole-Parmer. [Link]
-
Safety Data Sheet - Pyrrole. DC Fine Chemicals. [Link]
-
Flame Resistant PPE. Department of Chemistry and Biochemistry, University of Arizona. [Link]
-
SAFETY DATA SHEET. AFG Bioscience LLC. [Link]
-
NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]
-
Standard Operating Procedure for Nitro Compounds. University of Georgia Research. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Standard Operating Procedures for Working with Dangerously Reactive Chemicals. University of Prince Edward Island. [Link]
-
How to Safely Handle Reactive Chemicals. The Chemistry Blog. [Link]
-
Guidelines for Safe Laboratory Practices. NextGen Protocols. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania. [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information, NIH. [Link]
-
Safety handling of Liquid Nitrogen in your Laboratory. Techmate Ltd. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
